

4-Bromo-1-(triisopropylsilyl)-7-azaindole molecular weight

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Compound of Interest

Compound Name: 4-Bromo-1-(triisopropylsilyl)-7-azaindole

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An In-Depth Technical Guide to 4-Bromo-1-(triisopropylsilyl)-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-Bromo-1-(triisopropylsilyl)-7-azaindole**, a key intermediate in synthetic and medicinal chemistry. We will delve into its chemical properties, the strategic importance of its functional groups, detailed synthesis protocols, analytical characterization, and its applications as a versatile building block in drug discovery.

Core Compound Characteristics

4-Bromo-1-(triisopropylsilyl)-7-azaindole is a derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The 7-azaindole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors.[1]
[2] The strategic placement of a bromine atom and a bulky triisopropylsilyl (TIPS) protecting group makes this molecule a highly valuable and versatile precursor for the synthesis of complex molecular architectures.[3][4]

Key Physicochemical and Structural Data

Property	Value	Source(s)
Molecular Weight	353.37 g/mol	[5]
Molecular Formula	C ₁₆ H ₂₅ BrN ₂ Si	[6]
CAS Number	640735-24-6	[5][6][7]
IUPAC Name	(4-Bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane	[5]
Appearance	Amber Oil or Off-white to light yellow solid	[3][5]
Purity	Typically ≥95%	[5]
Synonyms	4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine	[5]

The Strategic Role of the Triisopropylsilyl (TIPS) Group

The introduction of a protecting group is a critical step in multi-step organic synthesis, designed to mask a reactive functional group to prevent unwanted side reactions.[8] In this molecule, the nitrogen atom of the azaindole ring is protected by a triisopropylsilyl (TIPS) group.

Causality Behind the Choice of TIPS:

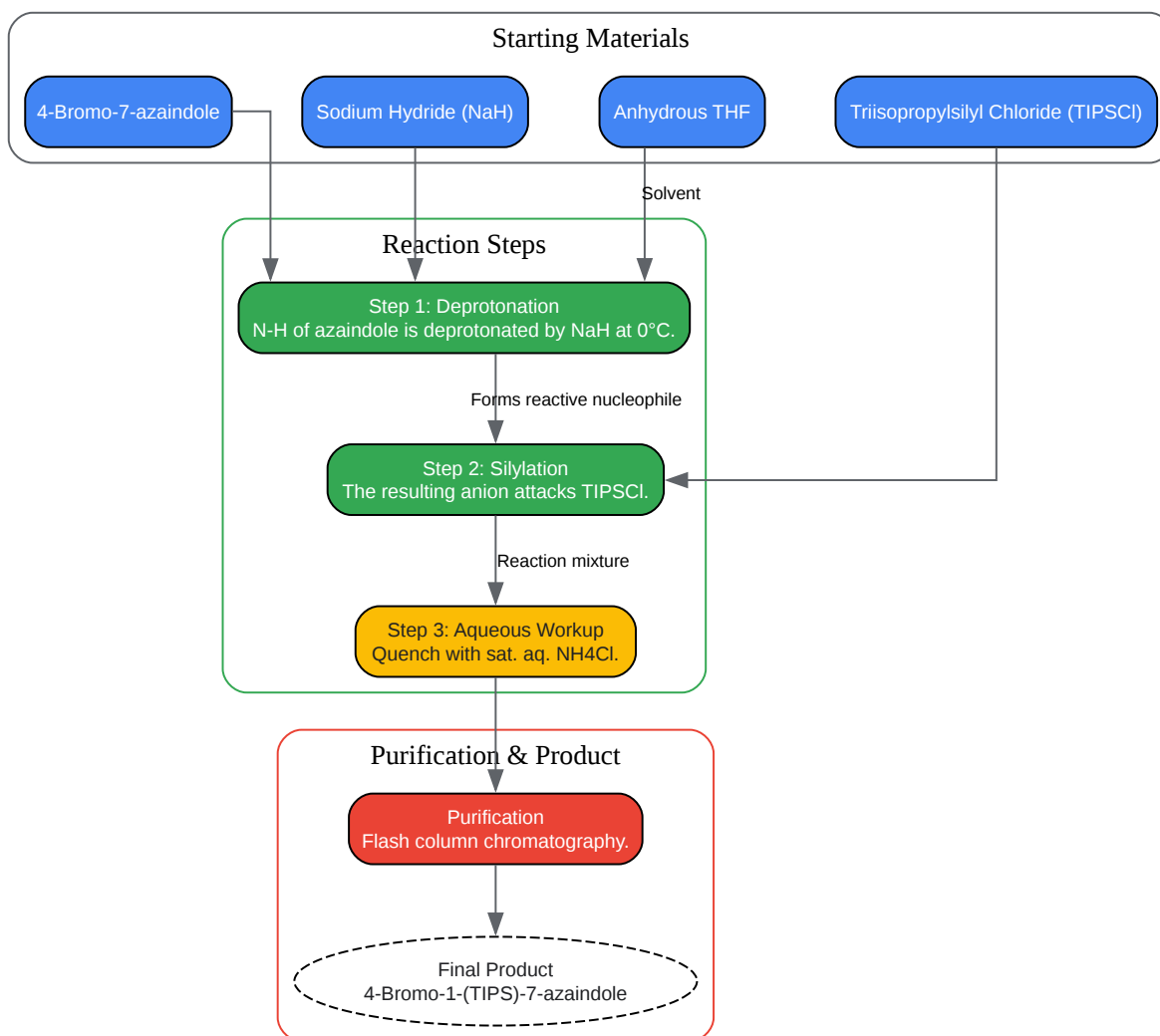
- **Steric Hindrance:** The TIPS group is significantly more sterically demanding than other common silyl ethers like TMS (trimethylsilyl) or TES (triethylsilyl).[9] This bulkiness provides robust protection for the N-H group of the pyrrole ring within the azaindole core, preventing it from participating in reactions intended for other parts of the molecule.
- **Stability and Selective Deprotection:** TIPS ethers are known for their high stability under a wide range of reaction conditions.[10] They are resistant to cleavage by mild acids or bases that might remove less bulky silyl groups.[8][9] This stability allows for selective chemical manipulation at other sites, such as palladium-catalyzed cross-coupling reactions at the C4-

bromo position.[4] Deprotection is typically achieved using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[10]

Synthesis and Experimental Protocol

The synthesis of **4-Bromo-1-(triisopropylsilyl)-7-azaindole** is typically achieved through the N-silylation of 4-Bromo-7-azaindole. This process involves the deprotonation of the indole nitrogen followed by quenching with a silyl halide.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 4-Bromo-1-(TIPS)-7-azaindole.

Detailed Step-by-Step Protocol

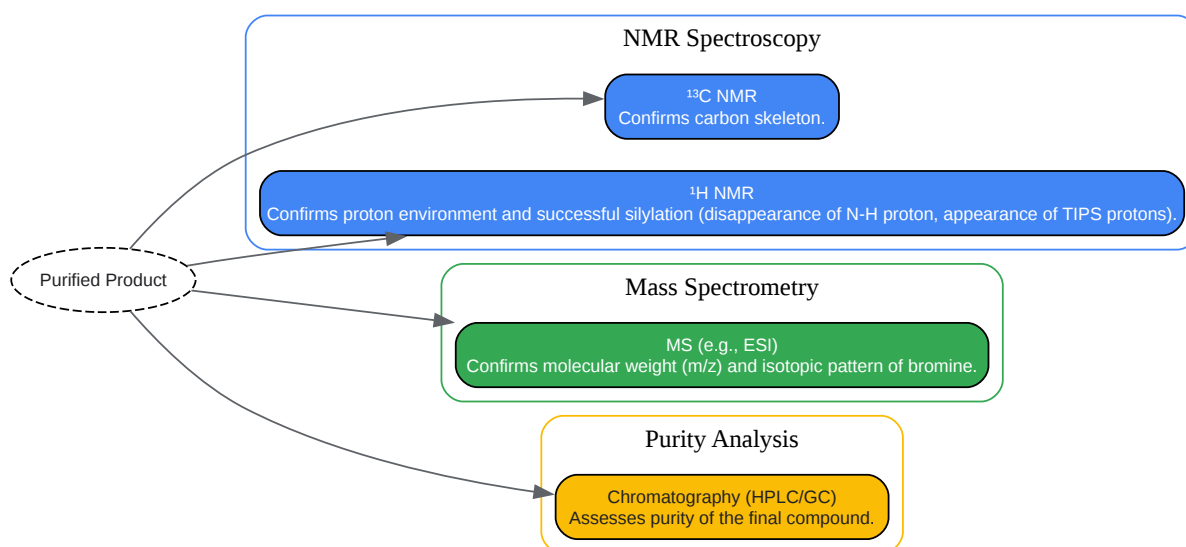
This protocol is based on established methodologies for N-silylation of heterocyclic compounds.^[11]^[12]

- **Preparation:** To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-Bromo-7-azaindole (1.0 eq).
- **Solvation:** Dissolve the starting material in anhydrous tetrahydrofuran (THF). The choice of THF is critical as it is an aprotic solvent that will not interfere with the strong base.
- **Deprotonation:** Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq) portion-wise. NaH is a strong, non-nucleophilic base that efficiently deprotonates the relatively acidic N-H of the pyrrole ring to form a sodium salt. The reaction is performed at 0°C to control the exothermic reaction and prevent side reactions. Stir the mixture for 15-30 minutes at this temperature.
- **Silylation:** Add triisopropylsilyl chloride (TIPSCl, ~1.2 eq) dropwise to the cooled suspension. The resulting azaindole anion acts as a nucleophile, attacking the silicon atom of TIPSCl and displacing the chloride.
- **Reaction Completion:** Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.
- **Quenching and Extraction:** Cool the mixture back to 0°C and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). This step neutralizes any unreacted NaH. Extract the aqueous phase with an organic solvent like ethyl acetate (EtOAc).
- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, typically eluting with a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate gradient), to yield the pure product as an oil.^[12]

Analytical Characterization

To confirm the identity and purity of the synthesized **4-Bromo-1-(triisopropylsilyl)-7-azaindole**, several analytical techniques are employed. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Workflow Diagram



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Caption: Standard analytical workflow for compound characterization.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is crucial for confirming the structure. Key expected signals include the characteristic multiplets for the aromatic protons on the azaindole core and the distinct signals for the isopropyl protons of the TIPS group.[13][14] A critical validation point is the disappearance of the broad N-H proton signal from the starting 4-Bromo-7-azaindole, which is typically observed above 10 ppm.[15]
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic

pattern for a molecule containing one bromine atom (a near 1:1 ratio for the M+ and M+2 peaks), providing definitive evidence of its presence.[16]

Applications in Drug Discovery and Synthesis

4-Bromo-1-(triisopropylsilyl)-7-azaindole is not an end-product but a versatile intermediate. Its utility stems from its two key functional handles:

- **The C4-Bromine Atom:** The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[4] This allows for the introduction of a wide variety of substituents (aryl, heteroaryl, alkynyl, amino groups, etc.) at the 4-position of the azaindole core, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[17][18]
- **The N1-TIPS Group:** As discussed, this group protects the indole nitrogen, allowing for clean and selective chemistry at the C4-position. Once the desired modifications are complete, the TIPS group can be cleanly removed to reveal the N-H group, which can serve as a crucial hydrogen bond donor for interactions with biological targets like protein kinases.[19][20]

The 7-azaindole scaffold itself is a cornerstone in modern drug design, forming the core of approved drugs and clinical candidates targeting a range of diseases from cancer to viral infections.[2][21]

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